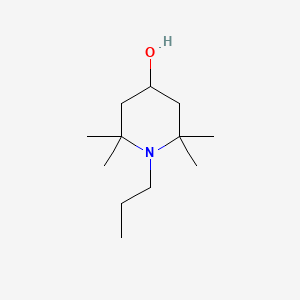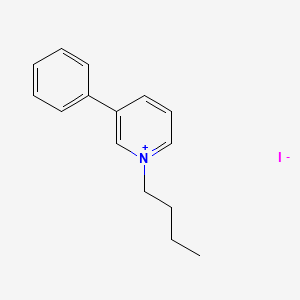
1-Butyl-3-phenylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-phenylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The structure of this compound consists of a pyridine ring substituted with a butyl group and a phenyl group, with an iodide ion as the counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-phenylpyridin-1-ium iodide typically involves the quaternization of 3-phenylpyridine with butyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenyl group.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of corresponding pyridinium salts with different anions.
Oxidation: Formation of oxidized derivatives, including benzylic alcohols or ketones.
Reduction: Formation of reduced derivatives, including alkylated pyridines.
Aplicaciones Científicas De Investigación
1-Butyl-3-phenylpyridin-1-ium iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-phenylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can disrupt cellular processes by binding to specific proteins, leading to changes in their activity. The iodide ion can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylpyridin-1-ium iodide
- 1-Butyl-3-ethylpyridin-1-ium iodide
- 1-Butyl-3-propylpyridin-1-ium iodide
Uniqueness
1-Butyl-3-phenylpyridin-1-ium iodide is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
116286-78-3 |
|---|---|
Fórmula molecular |
C15H18IN |
Peso molecular |
339.21 g/mol |
Nombre IUPAC |
1-butyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-11-16-12-7-10-15(13-16)14-8-5-4-6-9-14;/h4-10,12-13H,2-3,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZEMRPNCDFMBDRB-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
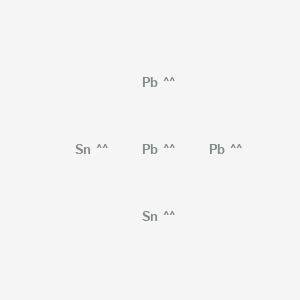

![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
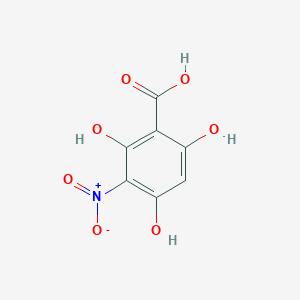
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
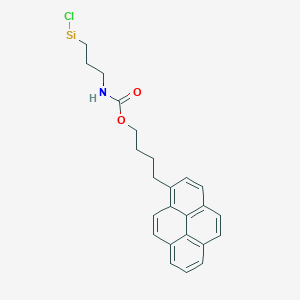
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
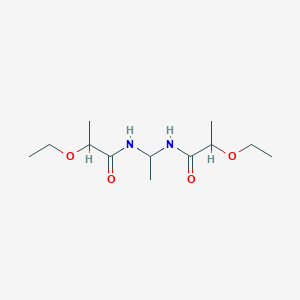

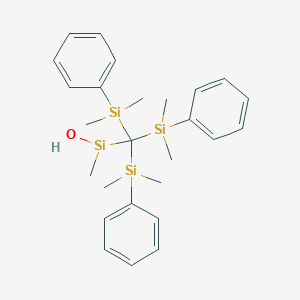
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
